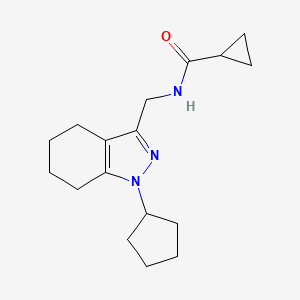
5,7-Dimethyl-2,3-dihydro-1H-inden-1-amine;hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5,7-Dimethyl-2,3-dihydro-1H-inden-1-amine;hydrochloride, also known as DMIA, is a chemical compound that has been the subject of scientific research due to its potential applications in various fields. DMIA is a white crystalline powder that is soluble in water and has a molecular weight of 203.7 g/mol.
Mécanisme D'action
The exact mechanism of action of 5,7-Dimethyl-2,3-dihydro-1H-inden-1-amine;hydrochloride is not fully understood. However, it is believed that 5,7-Dimethyl-2,3-dihydro-1H-inden-1-amine;hydrochloride acts as a monoamine oxidase inhibitor, which increases the levels of neurotransmitters such as dopamine, norepinephrine, and serotonin in the brain. This increase in neurotransmitter levels is thought to be responsible for the antidepressant and anxiolytic effects of 5,7-Dimethyl-2,3-dihydro-1H-inden-1-amine;hydrochloride.
Biochemical and Physiological Effects
5,7-Dimethyl-2,3-dihydro-1H-inden-1-amine;hydrochloride has been found to have various biochemical and physiological effects. 5,7-Dimethyl-2,3-dihydro-1H-inden-1-amine;hydrochloride has been shown to increase the levels of dopamine, norepinephrine, and serotonin in the brain, which can lead to improved mood and decreased anxiety. 5,7-Dimethyl-2,3-dihydro-1H-inden-1-amine;hydrochloride has also been found to have neuroprotective effects, which may make it useful in the treatment of neurodegenerative diseases such as Parkinson's disease and Alzheimer's disease.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of 5,7-Dimethyl-2,3-dihydro-1H-inden-1-amine;hydrochloride is that it is relatively easy to synthesize in a laboratory setting. 5,7-Dimethyl-2,3-dihydro-1H-inden-1-amine;hydrochloride is also relatively stable and can be stored for long periods of time without significant degradation. However, one of the limitations of 5,7-Dimethyl-2,3-dihydro-1H-inden-1-amine;hydrochloride is that its exact mechanism of action is not fully understood, which makes it difficult to develop drugs based on its structure.
Orientations Futures
There are several potential future directions for research on 5,7-Dimethyl-2,3-dihydro-1H-inden-1-amine;hydrochloride. One area of research could be the development of new drugs based on the structure of 5,7-Dimethyl-2,3-dihydro-1H-inden-1-amine;hydrochloride. Another area of research could be the investigation of the neuroprotective effects of 5,7-Dimethyl-2,3-dihydro-1H-inden-1-amine;hydrochloride and its potential use in the treatment of neurodegenerative diseases. Additionally, further research could be done to better understand the mechanism of action of 5,7-Dimethyl-2,3-dihydro-1H-inden-1-amine;hydrochloride and its effects on neurotransmitter levels in the brain.
Méthodes De Synthèse
The synthesis of 5,7-Dimethyl-2,3-dihydro-1H-inden-1-amine;hydrochloride involves the reaction of 5,7-dimethyl-1H-indene with hydroxylamine hydrochloride in the presence of a reducing agent such as sodium borohydride. The resulting product is then treated with hydrochloric acid to form 5,7-Dimethyl-2,3-dihydro-1H-inden-1-amine;hydrochloride hydrochloride. The synthesis of 5,7-Dimethyl-2,3-dihydro-1H-inden-1-amine;hydrochloride is relatively simple and can be carried out in a laboratory setting.
Applications De Recherche Scientifique
5,7-Dimethyl-2,3-dihydro-1H-inden-1-amine;hydrochloride has been the subject of scientific research due to its potential applications in various fields. One of the primary areas of research has been in the development of new drugs. 5,7-Dimethyl-2,3-dihydro-1H-inden-1-amine;hydrochloride has been found to have potential as a therapeutic agent for the treatment of various diseases, including Parkinson's disease, Alzheimer's disease, and depression. 5,7-Dimethyl-2,3-dihydro-1H-inden-1-amine;hydrochloride has also been studied for its potential use as an antidepressant and anxiolytic agent.
Propriétés
IUPAC Name |
5,7-dimethyl-2,3-dihydro-1H-inden-1-amine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N.ClH/c1-7-5-8(2)11-9(6-7)3-4-10(11)12;/h5-6,10H,3-4,12H2,1-2H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYDRHSDKSMFSHF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(CCC2=C1)N)C.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5,7-Dimethyl-2,3-dihydro-1H-inden-1-amine;hydrochloride | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[4-([1,2,4]triazolo[4,3-a]quinoxalin-4-yloxy)phenyl]-2-(trifluoromethyl)benzamide](/img/structure/B2455389.png)
![[2-(5-bromo-2-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl 1-(4-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate](/img/structure/B2455390.png)

![(E)-N-(4-(imidazo[2,1-b]thiazol-6-yl)phenyl)-3-(thiophen-2-yl)acrylamide](/img/structure/B2455395.png)
![3-{[(cyclopropylcarbonyl)oxy]imino}-1-phenyl-1,3-dihydro-2H-indol-2-one](/img/structure/B2455396.png)
![Methyl 3-chloro-4-[[1-[(1-methylpyrazol-4-yl)methyl]aziridin-2-yl]methoxy]benzoate](/img/structure/B2455399.png)


![ethyl 2-(2-((5-phenyl-1,3,4-oxadiazol-2-yl)thio)acetamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B2455403.png)


